3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridine, and benzenesulfonamide groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, is often used to predict the bioavailability of similar compounds .
Result of Action
Similar compounds have been found to induce various nuclear features such as chromatin fragmentation and condensation .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes and proteins, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 3-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Uniqueness
3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The combination of the thiophene and pyridine rings also contributes to its distinct characteristics, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-13-5-1-6-14(10-13)23(20,21)19-11-12-4-2-8-18-16(12)15-7-3-9-22-15/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAVNXLWCLXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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